N-[5-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide is a complex organic compound belonging to the class of thiazolopyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly as inhibitors of adenosine receptors. The specific compound in question is noted for its dual activity against the A2A and A2B adenosine receptors, making it a candidate for treating hyperproliferative diseases such as cancer and various infectious diseases .
N-[5-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide is classified as a thiazolopyridine derivative and a cyclopropanecarboxamide. It exhibits properties typical of small-molecule pharmaceuticals aimed at modulating biological pathways through receptor interaction.
The synthesis of N-[5-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. Key steps may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of the final product.
The molecular formula is , with a molecular weight of approximately 370.31 g/mol. The compound features multiple functional groups including amides and thiazole rings which contribute to its biological activity.
N-[5-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide participates in various chemical reactions:
The interactions with adenosine receptors are characterized by binding affinity studies using radiolabeled ligands to quantify receptor occupancy and downstream signaling effects.
The mechanism of action involves the inhibition of adenosine receptors (A2A and A2B), which play critical roles in regulating immune responses and tumor growth. By blocking these receptors:
In vitro studies have shown that this compound can significantly reduce tumor cell proliferation in the presence of adenosine agonists .
N-[5-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide has potential applications in:
This compound exemplifies the intersection of organic synthesis and pharmacology in developing novel therapeutics aimed at complex diseases such as cancer and chronic infections.
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: 136377-13-4
CAS No.: 189883-16-7
CAS No.: 32719-43-0